molecular formula C24H23N3O3S2 B2617908 N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE CAS No. 1009544-83-5

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE

Cat. No.: B2617908
CAS No.: 1009544-83-5
M. Wt: 465.59
InChI Key: QFZJXKVFTRRMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a sulfonamide linkage. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(2,5-dimethylbenzenesulfonamido)propanamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and influencing downstream signaling events .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation . This compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . Furthermore, it has been shown to affect the expression of inflammatory cytokines, such as IL-6 and TNF-α, in immune cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes, such as COX and LOX, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, it can activate or inhibit various kinases, leading to alterations in phosphorylation states and subsequent changes in gene expression . These molecular interactions contribute to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have indicated that it can sustain its biological activity, influencing cellular processes such as proliferation and apoptosis over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its metabolism . This compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further excreted . These metabolic processes influence its pharmacokinetic properties and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins, affecting its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its subcellular distribution and targeting to specific organelles . These localization patterns are essential for understanding its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE typically involves the condensation of 1,3-benzothiazole-2-amine with an appropriate aromatic acid in the presence of coupling agents like hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). The reaction is carried out in a solvent such as dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is becoming increasingly common .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE is unique due to its specific structural features, such as the sulfonamide linkage and the presence of both benzothiazole and phenyl groups.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-15-8-9-16(2)22(14-15)32(29,30)27-17(3)23(28)25-19-12-10-18(11-13-19)24-26-20-6-4-5-7-21(20)31-24/h4-14,17,27H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZJXKVFTRRMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.